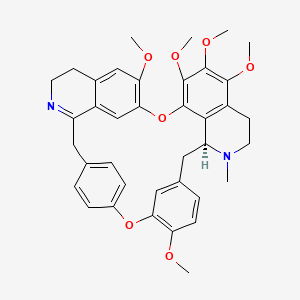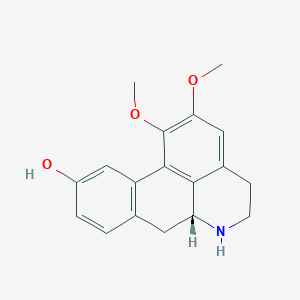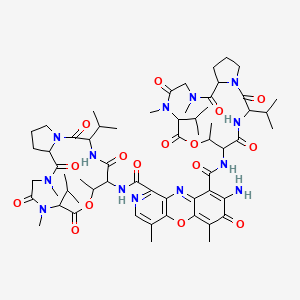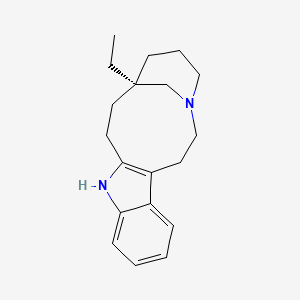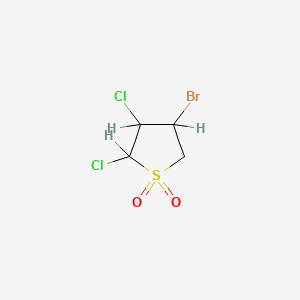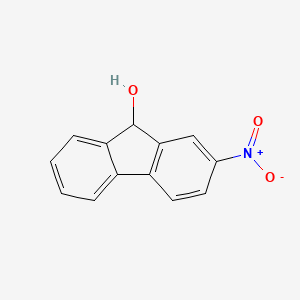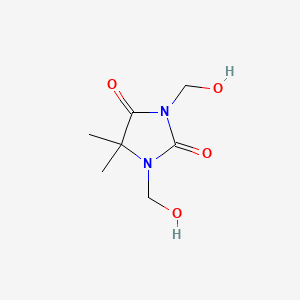
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione
概要
説明
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives It is known for its unique structure, which includes two hydroxymethyl groups attached to the imidazolidine ring
作用機序
Target of Action
DMDM Hydantoin primarily targets microorganisms such as bacteria, fungi, and yeast . It is a potent bactericide and fungicide , making it an effective antimicrobial agent .
Mode of Action
DMDM Hydantoin acts by releasing formaldehyde , a potent antimicrobial agent . Formaldehyde can denature proteins and nucleic acids in microorganisms, disrupting their normal function and leading to their death .
Biochemical Pathways
It is known that formaldehyde, the active compound released by dmdm hydantoin, can interact with various biomolecules in microorganisms, including proteins and nucleic acids . This interaction disrupts the normal biochemical processes of these organisms, leading to their death .
Pharmacokinetics
It is known that dmdm hydantoin is used in topical applications such as cosmetics and personal care products . Therefore, it is likely that the compound is primarily absorbed through the skin. The impact of these properties on the bioavailability of DMDM Hydantoin is currently unknown.
Result of Action
The primary result of DMDM Hydantoin’s action is the inhibition of microbial growth . By releasing formaldehyde, DMDM Hydantoin disrupts the normal functions of microorganisms, leading to their death . This makes DMDM Hydantoin an effective preservative in various products, preventing spoilage and extending product shelf life .
Action Environment
The efficacy and stability of DMDM Hydantoin can be influenced by various environmental factors. For instance, DMDM Hydantoin is often used in products stored in warm, wet environments, such as bathrooms . In such environments, DMDM Hydantoin can effectively prevent bacterial growth, protecting the product from spoilage . Some individuals may experience allergic reactions to dmdm hydantoin or formaldehyde, suggesting that individual biological factors can also influence the compound’s action .
生化学分析
Biochemical Properties
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione plays a crucial role in biochemical reactions as a formaldehyde donor. It interacts with enzymes, proteins, and other biomolecules by releasing formaldehyde, which can crosslink with amino groups in proteins and nucleic acids. This crosslinking action helps in preserving the integrity of cosmetic products by inhibiting microbial growth. The compound’s ability to release formaldehyde makes it effective in maintaining the stability and safety of products over time .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by releasing formaldehyde, which can impact cell signaling pathways, gene expression, and cellular metabolism. Formaldehyde is known to cause protein crosslinking, which can alter cellular functions and potentially lead to cytotoxic effects. Studies have shown that exposure to formaldehyde can induce oxidative stress and DNA damage, affecting cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the release of formaldehyde. This formaldehyde can bind to amino groups in proteins, leading to the formation of crosslinks. These crosslinks can inhibit enzyme activity, alter protein structure, and affect gene expression. The compound’s ability to release formaldehyde in a controlled manner makes it an effective preservative, but it also raises concerns about potential toxicity and adverse effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under a wide range of pH and temperature conditions, ensuring its long-term efficacy as a preservative. Over time, the release of formaldehyde can lead to degradation and potential cytotoxic effects. Long-term studies have shown that continuous exposure to formaldehyde can result in chronic toxicity and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective as a preservative. At high doses, it can cause toxic effects, including skin irritation, allergic reactions, and systemic toxicity. Studies have shown that high concentrations of formaldehyde released from the compound can lead to adverse effects on animal health, highlighting the importance of careful dosage regulation .
Metabolic Pathways
This compound is involved in metabolic pathways related to formaldehyde metabolism. The compound releases formaldehyde, which is then metabolized by enzymes such as formaldehyde dehydrogenase. This enzyme converts formaldehyde into formate, which can be further metabolized into carbon dioxide and water. The metabolic pathways involving formaldehyde are crucial for detoxifying the compound and preventing its accumulation in tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interaction with transport proteins. The compound’s ability to release formaldehyde allows it to diffuse across cell membranes and interact with intracellular targets. The distribution of formaldehyde within tissues can lead to localized effects, including protein crosslinking and potential cytotoxicity .
Subcellular Localization
The subcellular localization of this compound is primarily determined by the distribution of formaldehyde. Formaldehyde can diffuse into various cellular compartments, including the cytoplasm, nucleus, and organelles. The presence of formaldehyde in these compartments can affect cellular functions, including enzyme activity, gene expression, and protein structure. The compound’s ability to release formaldehyde in a controlled manner allows it to target specific cellular compartments and exert its preservative effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of dimethylhydantoin with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield. The reaction can be represented as follows:
[ \text{Dimethylhydantoin} + \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and temperature control is crucial in achieving efficient production.
化学反応の分析
Types of Reactions
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to formic acid derivatives.
Reduction: The compound can be reduced to yield different imidazolidine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formic acid derivatives.
Reduction: Various imidazolidine derivatives.
Substitution: Substituted imidazolidine compounds with different functional groups.
科学的研究の応用
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biocompatible material.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of polymers and resins due to its reactive hydroxymethyl groups.
類似化合物との比較
Similar Compounds
- 1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin
- 1,2-Benzisothiazolin-3-one
- 1-Hydroxyimidazoles
Uniqueness
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its dual hydroxymethyl groups, which provide it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-7(2)5(12)8(3-10)6(13)9(7)4-11/h10-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDISUOETYTPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8035217 | |
| Record name | 1,3-Dimethylol-5,5-dimethylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2,4-Imidazolidinedione, 1,3-bis(hydroxymethyl)-5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
198-200 °C, decomposes with boiling | |
| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 77.3 g/100 cc, In ethanol, 56.4 g/100 cc; in hexane, 0.02 g/100 cc | |
| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.4 g/cu cm at 21 °C /OECD Guideline 109/ | |
| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000009 [mmHg], 9.0X10-8 mm Hg at 25 °C | |
| Record name | DMDM hydantoin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1350 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid, Powder | |
CAS No. |
6440-58-0 | |
| Record name | DMDM Hydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6440-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethylol-5,5-dimethylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006440580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Imidazolidinedione, 1,3-bis(hydroxymethyl)-5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dimethylol-5,5-dimethylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DMDM HYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYR0546TOW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
90 °C /OECD Guideline 102/, MP: 102-104 °C /Technical/ | |
| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DMDM Hydantoin exert its preservative effect?
A1: DMDM Hydantoin acts as a formaldehyde donor. [, ] It slowly releases formaldehyde, which then acts as a broad-spectrum antimicrobial agent by disrupting microbial cell proteins and nucleic acids. []
Q2: What are the downstream effects of formaldehyde release in a formulation?
A2: Formaldehyde primarily inhibits microbial growth, extending the product's shelf-life by preventing spoilage and contamination. [, , ]
Q3: What is the molecular formula and weight of DMDM Hydantoin?
A3: The molecular formula of DMDM Hydantoin is C7H12N2O4, and its molecular weight is 188.18 g/mol.
Q4: Is there any spectroscopic data available characterizing DMDM Hydantoin?
A4: Yes, 13C-NMR Spectroscopy has been successfully used to determine the level of free anhydrous formaldehyde in DMDM Hydantoin. []
Q5: How stable is DMDM Hydantoin in formulations?
A5: DMDM Hydantoin can degrade over time, influenced by factors like formulation composition, pH, and storage conditions. [] Degradation can lead to decreased preservative efficacy.
Q6: Are there any known material incompatibilities with DMDM Hydantoin?
A6: DMDM Hydantoin's compatibility can vary depending on the specific formulation components. Further research is needed to provide a comprehensive overview of its compatibility profile.
Q7: Can bacteria develop resistance to DMDM Hydantoin?
A7: Research suggests that bacteria, specifically Burkholderia cepacia complex bacteria, exposed to DMDM Hydantoin in industrial settings, exhibited higher minimum inhibitory concentrations compared to those from other sources. This indicates a potential for the selection of tolerant bacteria in specific niches. []
Q8: Are there any concerns about long-term exposure to DMDM Hydantoin?
A8: While considered safe at current levels, further research is needed to fully understand the long-term effects of DMDM Hydantoin exposure, particularly at higher concentrations or with continuous use.
Q9: Can DMDM Hydantoin cause allergic reactions?
A9: Yes, DMDM Hydantoin can trigger allergic contact dermatitis in individuals sensitized to formaldehyde. [, , , , , , , ]
Q10: Are there alternatives to DMDM Hydantoin in cosmetic formulations?
A10: Yes, several alternatives to DMDM Hydantoin exist, including other formaldehyde releasers, parabens, organic acids, and newer preservative systems. [, , ] The choice of preservative depends on factors like the product type, desired shelf-life, and regulatory considerations.
Q11: What analytical methods are used to quantify DMDM Hydantoin?
A11: High-performance liquid chromatography (HPLC) is commonly employed to quantify DMDM Hydantoin in various matrices, including cosmetic products. [, ]
Q12: How is free formaldehyde content determined in products containing DMDM Hydantoin?
A12: Both colorimetric methods and HPLC, often coupled with derivatization techniques using 2,4-dinitrophenylhydrazine (DNPH), are utilized to analyze free formaldehyde content. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
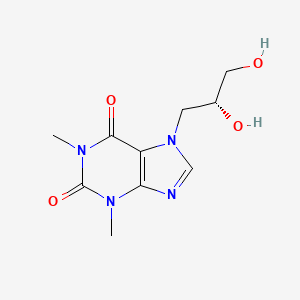
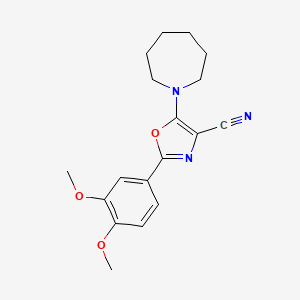

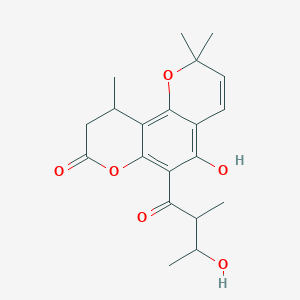
![N-[10-[3-[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-pyrimidin-5-yl]propanoylamino]decyl]-5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]pentanamide](/img/structure/B1219928.png)
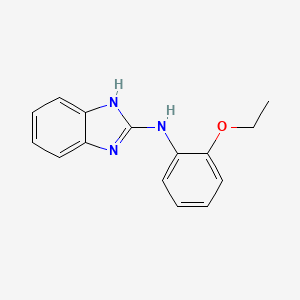
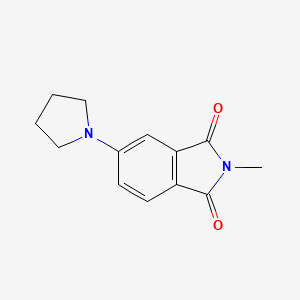
![1-[2-[(2,5-dichlorophenyl)thio]-4-fluorophenyl]-N,N-dimethylmethanamine](/img/structure/B1219932.png)
